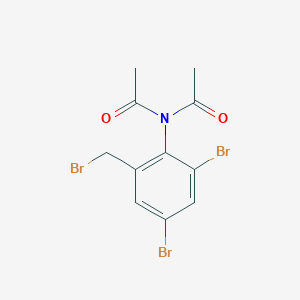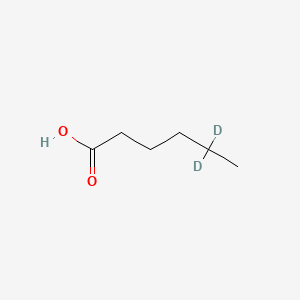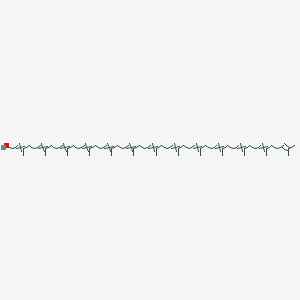
2-Propenenitrile, 2,3,3-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenenitrile, 2,3,3-trifluoro- is a chemical compound with the molecular formula C3F3N and a molecular weight of 107.0340. It is also known by other names such as acrylonitrile, trifluoro-; perfluoroacrylonitrile; and CF2=CFCN . This compound is characterized by the presence of three fluorine atoms attached to the propenenitrile structure, making it a fluorinated derivative of acrylonitrile.
Méthodes De Préparation
The synthesis of 2-Propenenitrile, 2,3,3-trifluoro- can be achieved through various methods. One common synthetic route involves the reaction of propanenitrile with 2,3-dichloro-2,3,3-trifluoro- compounds. The reaction typically employs zinc in acetone as a reagent, with zinc powder activated by copper, zinc chloride, or mercury compounds. The yield of this reaction is reported to be around 78%, with the product being 99.5% pure .
Analyse Des Réactions Chimiques
2-Propenenitrile, 2,3,3-trifluoro- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electron ionization methods, which have been studied to determine the ionization energy and appearance energy of the compound . Major products formed from these reactions include various fluorinated intermediates and derivatives, which are useful in further chemical synthesis.
Applications De Recherche Scientifique
2-Propenenitrile, 2,3,3-trifluoro- has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of fluorinated compounds and polymers. In biology and medicine, its derivatives are studied for their potential use in drug development and as intermediates in the synthesis of biologically active molecules. In industry, it is used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 2-Propenenitrile, 2,3,3-trifluoro- involves its interaction with molecular targets and pathways in chemical reactions. The compound’s fluorinated structure allows it to participate in various nucleophilic and electrophilic reactions, leading to the formation of stable intermediates and products. The specific pathways and targets depend on the reaction conditions and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
2-Propenenitrile, 2,3,3-trifluoro- can be compared with other similar compounds such as acrylonitrile and other fluorinated nitriles. Its unique feature is the presence of three fluorine atoms, which impart distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include acrylonitrile, perfluoroacrylonitrile, and other fluorinated derivatives .
Propriétés
Numéro CAS |
433-43-2 |
|---|---|
Formule moléculaire |
C3F3N |
Poids moléculaire |
107.03 g/mol |
Nom IUPAC |
2,3,3-trifluoroprop-2-enenitrile |
InChI |
InChI=1S/C3F3N/c4-2(1-7)3(5)6 |
Clé InChI |
KDUAIKFAYXQCMF-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)

![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)






![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
